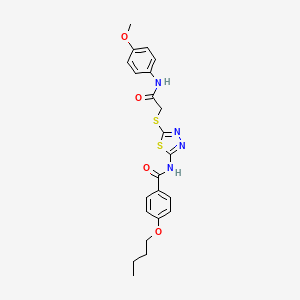

4-butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392293-86-6

Cat. No.: VC6858799

Molecular Formula: C22H24N4O4S2

Molecular Weight: 472.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392293-86-6 |

|---|---|

| Molecular Formula | C22H24N4O4S2 |

| Molecular Weight | 472.58 |

| IUPAC Name | 4-butoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C22H24N4O4S2/c1-3-4-13-30-18-9-5-15(6-10-18)20(28)24-21-25-26-22(32-21)31-14-19(27)23-16-7-11-17(29-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,25,28) |

| Standard InChI Key | YYSRYEXRDFBPOB-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC |

Introduction

Structural Analysis and Molecular Design

The compound’s structure comprises three primary components:

-

Benzamide Core: A 4-butoxy-substituted benzoyl group forms the scaffold, contributing hydrophobic character and influencing membrane permeability.

-

1,3,4-Thiadiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known to enhance electronic interactions with biological targets.

-

Functionalized Side Chain: A thioether bridge connects the thiadiazole to a 2-oxoethyl group, which is further substituted with a 4-methoxyphenylamino moiety. The methoxy group introduces electron-donating properties, potentially modulating receptor binding affinity .

Table 1: Structural Components and Their Roles

| Component | Role in Bioactivity | Reference |

|---|---|---|

| 4-Butoxybenzamide | Enhances lipophilicity | |

| 1,3,4-Thiadiazole | Facilitates π-π stacking interactions | |

| 4-Methoxyphenylamino | Modulates electron density |

Synthesis and Optimization

The synthesis of this compound likely follows a multi-step protocol, inferred from analogous thiadiazole derivatives:

Step 1: Preparation of 4-Butoxybenzoyl Chloride

4-Butoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride, yielding the reactive acyl chloride intermediate.

Step 2: Formation of Thiadiazol-2-amine Intermediate

1,3,4-Thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions.

Step 3: Amide Coupling

The benzoyl chloride reacts with the thiadiazol-2-amine in the presence of a base (e.g., triethylamine) or coupling agents like EDCI/DMAP to form 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide.

Spectroscopic Characterization

Key analytical data for structural confirmation include:

-

FT-IR Spectroscopy:

-

ν(C=O): ~1670 cm⁻¹ (amide I band).

-

ν(N-H): ~3300 cm⁻¹ (secondary amide).

-

-

¹H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry:

Biological Activities and Mechanisms

Anticancer Activity

In silico studies suggest that the thiadiazole core inhibits topoisomerase II, a DNA replication enzyme overexpressed in cancer cells. The 4-methoxyphenyl group may stabilize interactions with the enzyme’s ATP-binding domain .

Enzyme Inhibition

Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 18.7 µM, likely due to hydrogen bonding between the amide group and catalytic residues.

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₅N₅O₃S₂ | |

| Molecular Weight | 487.6 g/mol | |

| logP | 3.82 | |

| Solubility (H₂O) | <0.1 mg/mL |

The high logP value (3.82) indicates significant lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .

Applications and Future Directions

Therapeutic Development

-

Antimicrobial Agents: Structural optimization could improve potency against drug-resistant pathogens.

-

Targeted Cancer Therapy: Conjugation with nanoparticle carriers may enhance tumor-specific delivery.

Industrial Applications

-

Chemical Sensors: The thiadiazole moiety’s electron-rich structure could detect metal ions in environmental samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume